molecular formula C15H20N2O5 B2573189 Triethylammonium 5-nitrobenzofuran-2-carboxylate CAS No. 2448475-34-9

Triethylammonium 5-nitrobenzofuran-2-carboxylate

Cat. No.: B2573189
CAS No.: 2448475-34-9
M. Wt: 308.334
InChI Key: LZKWLHXJPIKJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylammonium 5-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylammonium 5-nitrobenzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium 5-nitrobenzofuran-2-carboxylate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Reduction: 5-amino-benzofuran-2-carboxylate.

    Substitution: Depending on the nucleophile used, various substituted benzofuran derivatives can be formed.

Scientific Research Applications

Triethylammonium 5-nitrobenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Triethylammonium 5-nitrobenzofuran-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzofuran ring structure allows for interactions with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Triethylammonium 5-nitrobenzofuran-2-carboxylate.

    5-amino-benzofuran-2-carboxylate: A reduction product of this compound.

Uniqueness

This compound is unique due to its combination of a benzofuran ring with a nitro group and a triethylammonium salt. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N,N-diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5.C6H15N/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8;1-4-7(5-2)6-3/h1-4H,(H,11,12);4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZRLOBUJHDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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